1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4599095 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4599095 involves several steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Reaction of Benzo (B) thiophene with Chlorobenzene: This method involves reacting Benzo (B) thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product.
Industrial Production Methods
Industrial production of BRN 4599095 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Use of Catalysts: Catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
BRN 4599095 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert BRN 4599095 into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Lewis acids like iron (III) bromide are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of BRN 4599095 results in the formation of brominated derivatives.
Scientific Research Applications
BRN 4599095 has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 4599095 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: Influences various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
BRN 4599095 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Bromopyrimidine: A halogenated heterocycle with similar reactivity.
5-Bromopyrimidine: Another brominated compound with comparable properties.
BRN 4599095 stands out due to its specific molecular structure and unique reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
102395-40-4 |
---|---|
Molecular Formula |
C26H30FN3O2 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-3-prop-2-enyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C26H30FN3O2/c1-2-16-29-20-30(23-7-4-3-5-8-23)26(25(29)32)14-18-28(19-15-26)17-6-9-24(31)21-10-12-22(27)13-11-21/h2-5,7-8,10-13H,1,6,9,14-20H2 |
InChI Key |
YKIVISKPJCKOLP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.